3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
“3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Synthesis and Biochemical Evaluation
Compounds similar to "3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide" have been synthesized and evaluated for their potential as inhibitors of specific biochemical pathways or targets. For instance, derivatives have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These inhibitors could help in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Diagnostic and Therapeutic Applications
Some derivatives have been developed as radioligands for positron emission tomography (PET) imaging, such as in the study of metabotropic glutamate subtype-5 receptors (mGluR5s) in the brain. This application can aid in understanding various neurological conditions and evaluating the effects of therapeutic interventions (Siméon et al., 2007).
Anticancer Activity
Research has also explored the anticancer potential of sulfonamide derivatives, focusing on their ability to bind to DNA, induce DNA cleavage, and exhibit antiproliferative activity against various cancer cell lines. These studies suggest the potential of these compounds in developing new anticancer therapies (González-Álvarez et al., 2013).
Fluorometric Sensing
Certain derivatives have been utilized in developing fluorometric probes for selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences for detecting toxic substances or biologically active compounds (Wang et al., 2012).
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .
Future Directions
Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” could involve further exploration of its biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBPGHBEANONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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